REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:9]([CH3:10])=[C:8]([Cl:11])[N:7]=[C:6]([Cl:12])[C:5]1=[O:13])[CH:2]=C.I([O-])(=O)(=O)=[O:15].[Na+].[OH2:20]>C(#N)C.C(Cl)(Cl)(Cl)Cl.O.[Ru](Cl)(Cl)Cl>[Cl:12][C:6]1[C:5](=[O:13])[N:4]([CH2:1][C:2]([OH:15])=[O:20])[C:9]([CH3:10])=[C:8]([Cl:11])[N:7]=1 |f:1.2,6.7|
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Name
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|
Quantity
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5.45 g
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Type
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reactant
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Smiles
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C(C=C)N1C(C(=NC(=C1C)Cl)Cl)=O
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Name
|
|
Quantity
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21.82 g
|
Type
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reactant
|
Smiles
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I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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114 mg
|
Type
|
catalyst
|
Smiles
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O.[Ru](Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After 3 h the reaction mixture was extracted with methylene chloride (4 times)
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Duration
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3 h
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo to a syrup
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Type
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ADDITION
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Details
|
a 1:1 mixture of the acid
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Type
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DISSOLUTION
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Details
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The crude mixture was dissolved in acetone (50 ml)
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Type
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ADDITION
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Details
|
Jones Reagent (2.7M) was added until the reaction
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Type
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EXTRACTION
|
Details
|
The reaction was then extracted into ethyl acetate which
|
Type
|
WASH
|
Details
|
was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(C(=C(N1)Cl)C)CC(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |